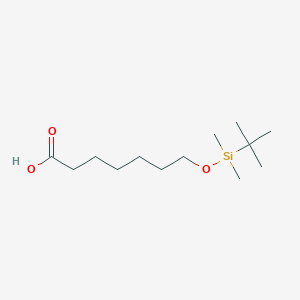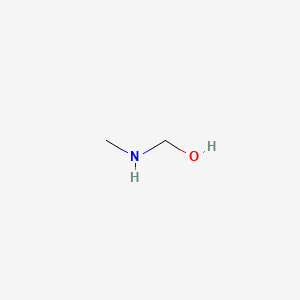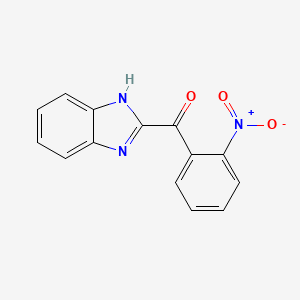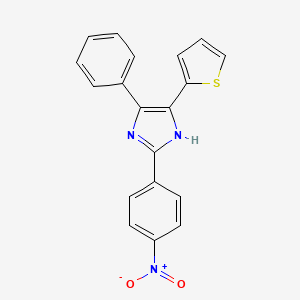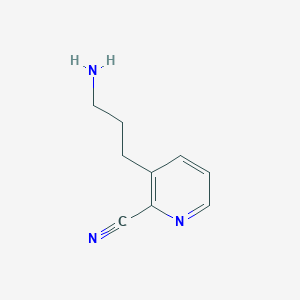
3-(3-Aminopropyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)picolinonitrile is an organic compound with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . This compound is a derivative of picolinonitrile, featuring an aminopropyl group attached to the third position of the pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Aminopropyl)picolinonitrile involves the cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions. This process is catalyzed by gold(I) and can be performed in a stepwise and one-pot fashion . Another method involves the hydrolysis of a precursor compound with concentrated ammonia solution at room temperature or with aqueous alkali solution at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can yield amines, and substitution can yield various substituted derivatives of this compound.
Scientific Research Applications
3-(3-Aminopropyl)picolinonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(3-Aminopropyl)picolinonitrile can be compared with other similar compounds, such as:
3-Hydroxy-4-substituted picolinonitriles: These compounds have a hydroxy group at the third position and various substituents at the fourth position.
4-Propargylaminoisoxazoles: These compounds are precursors in the synthesis of this compound and have a propargylamino group attached to the isoxazole ring.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its aminopropyl group provides additional functionality compared to other picolinonitrile derivatives, making it a versatile compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(3-aminopropyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3/c10-5-1-3-8-4-2-6-12-9(8)7-11/h2,4,6H,1,3,5,10H2 |
InChI Key |
WXAJXHJQKLIVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)
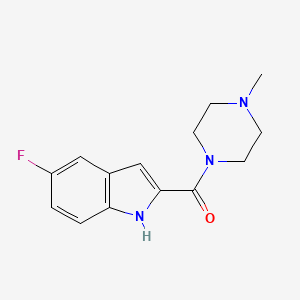

![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B14164326.png)
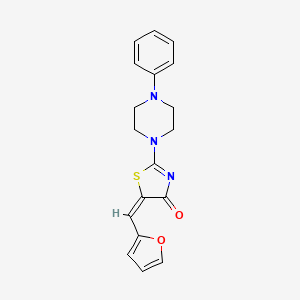
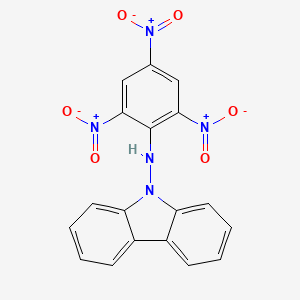
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
